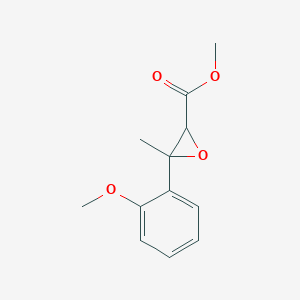

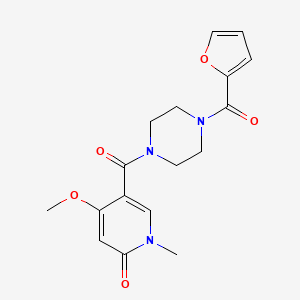

![molecular formula C15H12N4O B2503727 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile CAS No. 1797711-56-8](/img/structure/B2503727.png)

3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile” is a derivative of pyrido[4,3-d]pyrimidines . Pyrido[4,3-d]pyrimidines and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives .

Synthesis Analysis

The synthesis of this compound involves the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[4,3-d]pyrimidine moiety . The structure features of pyrido[4,3-d]pyrimidines have been studied extensively .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the synthetic methodologies employed . The mechanistic pathways of the reactions and the important biological applications are discussed .Applications De Recherche Scientifique

Synthesis and Chemical Properties

One key area of research involving this compound is the development of synthetic methods for heterocyclic compounds, including pyrimidines, due to their broad spectrum of biological activities. Gavrilović et al. (2018) discussed the water ultrasound-assisted oxidation of 2-oxo-1,2,3,4-tetrahydropyrimidines into double bonds using green chemistry approaches, highlighting the environmental benefits of such methods (Gavrilović et al., 2018). Similarly, E. A. Bakhite et al. (2005) prepared 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating a route to tetrahydropyridothienopyrimidine derivatives, which are relevant to the study of compounds like 3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile (Bakhite et al., 2005).

Biological Activities and Applications

The synthetic pathways and chemical transformations of pyrimidine derivatives have significant implications in medicinal chemistry, particularly in the design of drugs targeting specific biological pathways. For instance, Dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives showcases potential applications in AIDS chemotherapy, emphasizing the role of pyrimidine scaffolds in drug design (Ajani et al., 2019). Another example is the investigation of 6-cyano-5,8-dihydropyrido[2,3-d]-pyrimidinones for their antifungal activities, although these specific derivatives did not exhibit significant effects, underscoring the need for ongoing research to explore the full potential of such compounds (Quiroga et al., 2006).

Mécanisme D'action

Target of Action

The primary targets of this compound are the extracellular signal-regulated kinase (Erks) and Axl and Mer receptors . Erks play a crucial role in regulating cell proliferation and differentiation . Axl and Mer are receptor tyrosine kinases involved in cell survival, growth, and migration .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It demonstrates potent and selective inhibition of Erk2 and acts as a potent and selective Axl inhibitor . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.

Biochemical Pathways

The compound affects the PI3K/Akt pathway , which is often overactivated in various cancers . By inhibiting Erks, the compound can disrupt this pathway, potentially leading to reduced cancer cell proliferation . The inhibition of Axl and Mer receptors can also affect various signaling pathways involved in cell survival and growth .

Pharmacokinetics

One study identified a derivative of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine as having a promising pharmacokinetic profile in mice . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and effectiveness.

Result of Action

The inhibition of Erk2 by the compound leads to a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This can result in reduced cell proliferation, potentially slowing the growth of tumors . The inhibition of Axl and Mer receptors can lead to decreased cell survival and growth .

Orientations Futures

Propriétés

IUPAC Name |

3-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c16-7-11-2-1-3-12(6-11)15(20)19-5-4-14-13(9-19)8-17-10-18-14/h1-3,6,8,10H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBJZMURGVKQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2503651.png)

![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)

![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

![1'-((2,5-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2503657.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)